

Application Notes and Protocols for Attophos® AP Fluorescent Substrate System

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Compound of Interest

Compound Name: Attophos

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Introduction

The **AttoPhos®** AP Fluorescent Substrate System is a highly sensitive method for the detection of alkaline phosphatase (AP) activity.[1][2] It is widely utilized in various immunoassays, such as enzyme-linked immunosorbent assays (ELISA), and other applications requiring the quantification of AP.[2][3] The substrate, 2'-[2-benzothiazoyl]-6'-hydroxybenzothiazole phosphate (BBTP), is cleaved by alkaline phosphatase to produce the highly fluorescent compound 2'-[2-benzothiazoyl]-6'-hydroxybenzothiazole (BBT).[1][4] This enzymatic conversion results in a significant increase in fluorescence, allowing for the detection of minute amounts of alkaline phosphatase, down to 0.1 attomole.[5][6]

A key feature of the **AttoPhos®** system is the large Stokes shift of approximately 120 nm between the excitation and emission wavelengths of the BBT product.[1][7] This large separation minimizes background fluorescence from biological molecules and assay components, leading to an exceptionally high signal-to-noise ratio.[2]

Product Information and Storage

The **AttoPhos®** AP Fluorescent Substrate System typically includes the **AttoPhos®** Substrate as a crystalline powder, a dedicated **AttoPhos®** Buffer, and a Calibration Solution.[1][6]

Component	Description	Storage Temperature
AttoPhos® Substrate	Crystalline powder (e.g., 36 mg per vial)	2 to 8°C
AttoPhos® Buffer	Optimized for sensitive detection of AP	2 to 8°C
Calibration Solution	Standardized solution of BBT for instrument calibration	2 to 8°C

Store all components protected from light.[\[7\]](#)

Preparation of 1 mM AttoPhos® Working Solution

This protocol describes the preparation of a ready-to-use 1 mM **AttoPhos®** working solution from the powdered substrate and buffer.

Materials Required

- **AttoPhos®** Substrate (powder)
- **AttoPhos®** Buffer
- Protective gloves and eyewear

Protocol

- Allow the **AttoPhos®** Substrate and **AttoPhos®** Buffer to equilibrate to room temperature before use.
- Carefully and aseptically pour the entire contents of one bottle of **AttoPhos®** Buffer (e.g., 60 mL) into one vial of **AttoPhos®** Substrate powder (e.g., 36 mg).[\[7\]](#) Note: Do not attempt to transfer the powder to the buffer bottle to avoid loss of the crystalline substrate.[\[7\]](#)
- Securely cap the vial containing the mixture.
- Gently invert the vial several times until the substrate is completely dissolved.[\[7\]](#) Avoid vigorous shaking or stirring to prevent contamination.[\[7\]](#)

- The resulting solution is the 1 mM **AttoPhos®** working solution. No further dilution is required.[\[7\]](#)

Storage and Stability of the Working Solution

Storage Temperature	Stability	Special Conditions
2 to 8°C	At least 1 week [7] or up to 2 weeks [2]	Keep tightly capped and protected from light. [7]
-15 to -25°C	At least 6 months [2]	Mix thoroughly after thawing to avoid inhomogeneity. [2]

Experimental Protocol: ELISA Application

This section provides a general protocol for the use of the **AttoPhos®** working solution in a direct ELISA.

General Considerations

- Microplates: Black or transparent microplates are recommended.[\[2\]](#) White plates may exhibit high autofluorescence.[\[2\]](#)
- Wavelengths: For optimal results, use an excitation wavelength in the range of 430-440 nm and an emission wavelength between 550-560 nm.[\[2\]](#)[\[7\]](#)
- Contamination: Take extreme care to avoid contamination with exogenous alkaline phosphatase.[\[2\]](#)

ELISA Workflow

- Plate Coating: Coat the microplate wells with the antigen of interest.
- Blocking: Block non-specific binding sites using an appropriate blocking buffer.
- Sample Incubation: Add samples and standards to the wells and incubate.
- Primary Antibody Incubation: Add an alkaline phosphatase-conjugated primary antibody.

- Washing: Wash the plate thoroughly to remove unbound reagents and reduce background.
[\[2\]](#)
- Substrate Incubation:
 - Add 50 to 250 μL of the prepared 1 mM **AttoPhos®** working solution to each well.[\[2\]](#)
 - Incubate at a temperature between 20 to 37°C for 5 to 60 minutes.[\[2\]](#) Longer incubation times may enhance sensitivity.[\[2\]](#)
- Detection: Measure the fluorescence using a microplate reader with the appropriate excitation and emission filters. Repeated measurements are possible.[\[2\]](#)

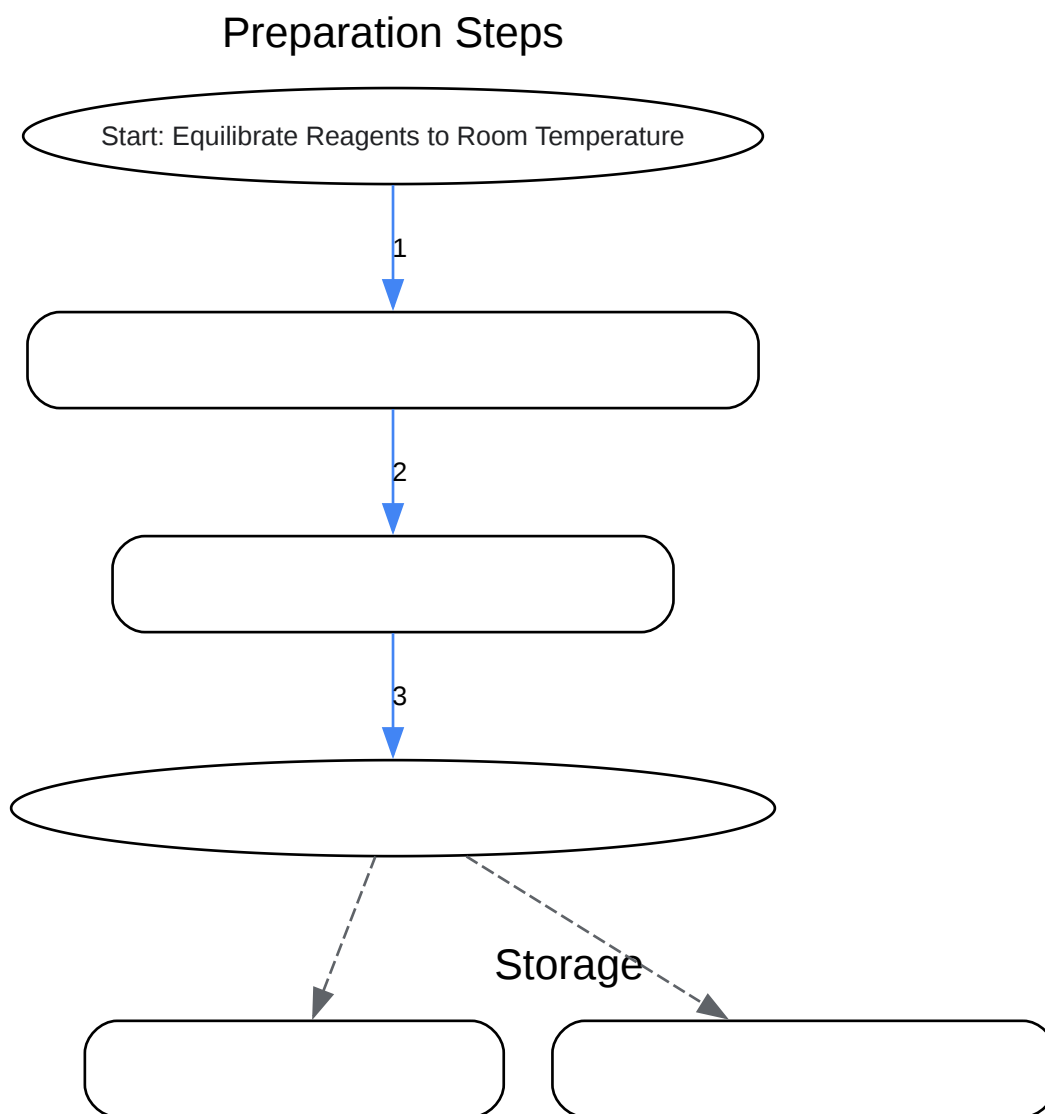
Quantitative Data Summary for ELISA

Parameter	Recommended Value
Excitation Wavelength	430 - 440 nm [2]
Emission Wavelength	550 - 560 nm [2]
Working Solution Volume	50 - 250 μL per well [2]
Incubation Temperature	20 - 37°C [2]
Incubation Time	5 - 60 minutes (can be extended) [2]

Visualizations

Workflow for Preparing AttoPhos® Working Solution

Workflow for Preparing AttoPhos® Working Solution



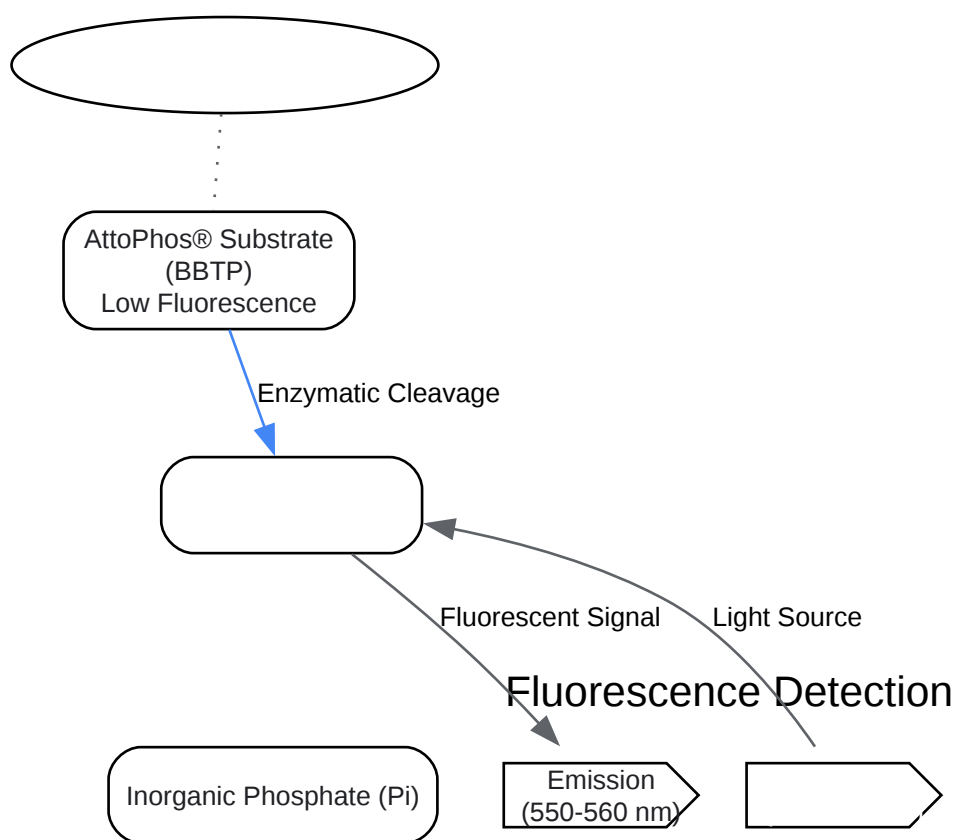
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Caption: Workflow for the preparation of **AttoPhos®** working solution.

AttoPhos® Enzymatic Reaction Pathway

AttoPhos® Enzymatic Reaction

Reaction Pathway



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Caption: Enzymatic conversion of **AttoPhos®** substrate by alkaline phosphatase.

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